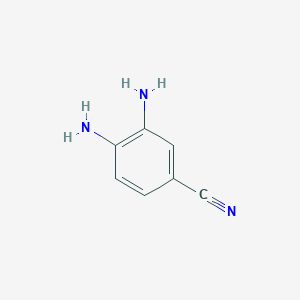

3,4-ジアミノベンゾニトリル

概要

説明

Synthesis Analysis

The synthesis of 3,4-Diaminobenzonitrile and its derivatives has been widely studied. For instance, Donahue et al. (2017) described a method for synthesizing [13C6]3,4-diaminobenzoic acid from commercially available [13C6]aniline, highlighting the compound's significance in preparing stable isotope-labeled benzimidazoles for mass spectrometry assays (Donahue, Jentsch, & Simons, 2017). This process illustrates the compound's role in facilitating detailed chemical analyses and its versatility in chemical synthesis.

Molecular Structure Analysis

The molecular structure of 3,4-Diaminobenzonitrile derivatives has been elucidated through various structural investigations. Tzimopoulos et al. (2009) provided insights into the structural elucidation of triorganotin derivatives of amino and diaminobenzoic acids, revealing the compound's ability to form complex structures with metal atoms, which could be fundamental in understanding its reactivity and applications in materials science (Tzimopoulos, Gdaniec, Bakas, & Akrivos, 2009).

科学的研究の応用

合成中間体

“3,4-ジアミノベンゾニトリル”は、一般的に合成中間体として使用されます . その独特の構造と反応性により、さまざまな複雑な有機化合物の合成において重要な役割を果たします。

溶解性

この化合物は、ジクロロメタン、メタノール、酢酸エチルに可溶です . この特性により、溶解性が重要な役割を果たすさまざまな化学反応やプロセスにおいて、汎用性の高い化合物となっています。

共有結合性有機骨格(COFs)

“3,4-ジアミノベンゾニトリル”は、共有結合性有機骨格(COFs)の開発に使用されてきました . COFsは、調整可能な多孔質構造、調整可能な活性部位、十分な特殊な官能基を備えており、複雑な溶液からのターゲット放射性核種の選択的濃縮を保証します .

放射性核種抽出

この化合物は、放射性核種の選択的抽出に使用されてきました . ウラン、ヨウ素、および過テクネチウム酸塩の選択的吸着が記載されています . U(VI)からU(IV)への光還元がレビューおよび議論されました .

環境研究

Safety and Hazards

3,4-Diaminobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or ingestion, it is advised to seek medical attention .

Relevant Papers A paper by David Geiger discusses the crystallographic structure of 3,4-Diaminobenzonitrile . The paper provides valuable insights into the compound’s solid-state structure, which could be useful for understanding its physical properties and reactivity.

特性

IUPAC Name |

3,4-diaminobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLLPPSBBHDXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353223 | |

| Record name | 3,4-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17626-40-3 | |

| Record name | 3,4-Diaminobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17626-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diaminobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diaminobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

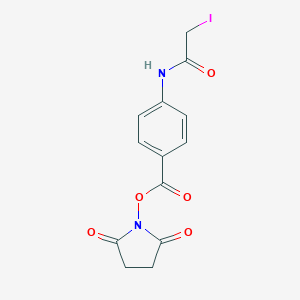

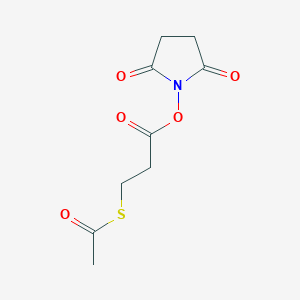

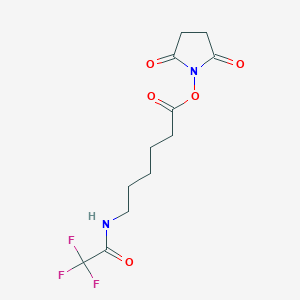

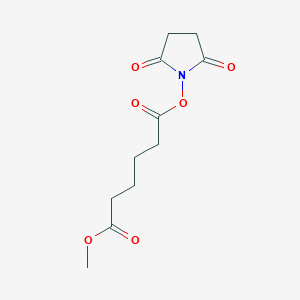

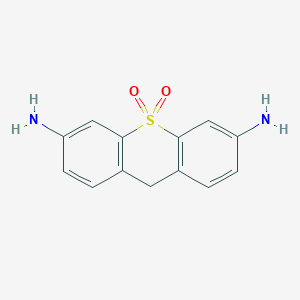

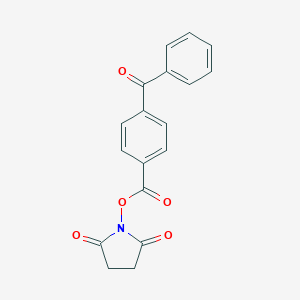

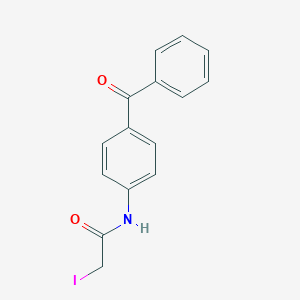

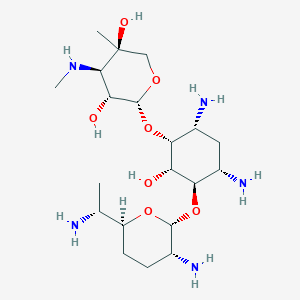

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 3,4-diaminobenzonitrile in the context of these research papers?

A1: 3,4-Diaminobenzonitrile serves as a key building block in synthesizing various compounds, particularly bisbenzimidazole derivatives. These derivatives are explored for their potential antitumor activity due to their ability to act as DNA minor groove-targeted alkylating agents. []

Q2: Can you describe the structural characteristics of 3,4-diaminobenzonitrile?

A2: 3,4-Diaminobenzonitrile (C₇H₇N₃) features a benzene ring with an amino group (-NH₂) at positions 3 and 4 and a nitrile group (-CN) at position 1. Crystallographic studies revealed it exists in two polymorphic forms: monoclinic [] and orthorhombic []. Both structures exhibit a nearly planar arrangement of non-hydrogen atoms and are stabilized by intermolecular N—H⋯N hydrogen bonds. [, ]

Q3: How is 3,4-diaminobenzonitrile typically synthesized?

A3: A novel synthesis route for 3,4-diaminobenzonitrile starts with 4-chloro-3-nitrobenzoic acid. The process involves amidation, dehydration, aminolysis, and reduction, achieving a high yield of 86%. This method is considered advantageous due to its simplicity and minimal byproduct formation. []

Q4: What is the significance of the bisbenzimidazole derivatives synthesized using 3,4-diaminobenzonitrile in the context of antitumor activity?

A5: The bisbenzimidazole derivatives synthesized using 3,4-diaminobenzonitrile exhibit structural similarities to the DNA minor groove binding fluorophore pibenzimol (Hoechst 33258). These analogues demonstrate increased cytotoxicity compared to pibenzimol and show high hypersensitivity factors, indicating a mechanism involving DNA alkylation. [] Further research on their structure-activity relationship could lead to the development of more potent and selective antitumor agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)